Egrifta, with the generic name tesamorelin, is a synthetic peptide analog of human growth hormone-releasing hormone (GHRH). It is primarily used for the treatment of lipodystrophy in patients with human immunodeficiency virus (HIV). This compound was developed by Theratechnologies, Inc. and received approval from the U.S. Food and Drug Administration in 2010. Tesamorelin is designed to stimulate the production and release of endogenous growth hormone, which subsequently promotes fat loss in specific areas of the body, particularly abdominal fat associated with HIV-related lipodystrophy.
Tesamorelin is synthesized through recombinant DNA technology, utilizing bacterial expression systems to produce the peptide. The compound consists of a sequence of 44 amino acids that corresponds to the natural GHRH, modified with a trans-3-hexenoic acid group to enhance its stability and potency.
Egrifta is classified as a biopharmaceutical agent within the category of protein-based therapies. It falls under the broader classification of hormones and is specifically categorized as a growth hormone-releasing factor analog.
The synthesis of tesamorelin involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis process typically includes:
The molecular formula for tesamorelin acetate is , where represents an average of 7.4 acetate ions per molecule. The molecular weight of the free base form is approximately 5135.9 Daltons .
Tesamorelin's structure consists of a linear chain of amino acids, specifically designed to mimic the natural GHRH sequence while incorporating modifications that enhance its biological activity. The addition of the trans-3-hexenoic acid moiety at the N-terminus increases resistance to enzymatic degradation .
Tesamorelin functions primarily through its interaction with growth hormone receptors, leading to an increase in endogenous growth hormone levels and subsequent insulin-like growth factor 1 (IGF-1) production. The main chemical reactions involved include:
The elimination half-life of tesamorelin ranges from 26 to 38 minutes, indicating rapid clearance from systemic circulation following subcutaneous administration .
Tesamorelin acts by mimicking natural GHRH, leading to enhanced secretion of growth hormone from the pituitary gland. The released growth hormone then stimulates various tissues to increase lipolysis and reduce abdominal fat mass through several mechanisms:
Egrifta appears as a white to off-white lyophilized powder when reconstituted for injection. It is soluble in water but has limited solubility in organic solvents such as methanol.
Egrifta is primarily indicated for reducing excess abdominal fat in HIV-infected patients experiencing lipodystrophy due to antiretroviral therapy. It represents a significant advancement in managing this condition by addressing both metabolic and aesthetic concerns associated with fat redistribution.
The advent of combination antiretroviral therapy (ART) in the mid-1990s transformed HIV from a terminal illness to a manageable chronic condition. However, this success introduced new metabolic complications, notably HIV-associated lipodystrophy syndrome (HALS), characterized by abnormal fat redistribution. By the early 2000s, studies reported up to 50% prevalence of visceral adiposity in long-term ART users, particularly with protease inhibitors (PIs) and thymidine analog NRTIs [6]. This excess visceral adipose tissue (VAT) was not merely cosmetic; it correlated with dyslipidemia, insulin resistance, and cardiometabolic risk, complicating HIV management [3] [6].
The pursuit of VAT-specific interventions became a priority as lifestyle modifications showed limited efficacy. Early trials with recombinant human growth hormone (rhGH) reduced VAT but caused glucose intolerance and arthralgia, highlighting the need for targeted therapies. Tesamorelin (Egrifta) emerged as a solution designed to mimic endogenous growth hormone-releasing factor (GHRH) while offering improved metabolic safety [6] [8].
Table 1: Evolution of Lipodystrophy Management in HIV
Era | Primary ART Regimens | Lipodystrophy Prevalence | Therapeutic Approaches |
---|---|---|---|
Pre-1996 (Pre-ART) | None | <5% | Supportive care |
1996–2005 | PIs + thymidine NRTIs | 30–50% | Ad hoc switching of ART |
Post-2005 | INSTIs/NNRTIs + tenofovir | 10–20% | Tesamorelin (targeted VAT reduction) |
Tesamorelin is a synthetically engineered 44-amino acid peptide analog of human growth hormone-releasing factor (GHRF) [2] [8]. Its molecular structure includes a hexenoyl moiety at the N-terminus, enhancing protease resistance and extending its half-life to ≈26 minutes—significantly longer than endogenous GHRF (6–12 minutes) [8]. This modification allows once-daily subcutaneous administration while preserving affinity for pituitary GHRF receptors [8].
Mechanistically, tesamorelin binds GHRF receptors on somatotroph cells, triggering pulsatile GH secretion. This indirectly elevates insulin-like growth factor 1 (IGF-1), which mediates key metabolic effects:
Unlike rhGH, which causes sustained GH elevation, tesamorelin’s pulsatile action mimics physiological patterns, reducing hyperglycemia risk. Clinical studies confirm IGF-1 levels increase by 70–100 ng/mL during treatment, correlating with VAT loss [2] [8].
Table 2: Tesamorelin vs. Endogenous GHRF and rhGH
Property | Endogenous GHRF | Tesamorelin | Recombinant rhGH |
---|---|---|---|
Molecular Structure | 44-amino acid peptide | Modified 44-aa peptide | 191-aa polypeptide |
Half-life | 6–12 min | ≈26 min | 2–4 hr |
GH Secretion | Pulsatile | Pulsatile | Supraphysiological |
IGF-1 Elevation | Moderate | Moderate | High |
Glucose Impact | Neutral | Mild | Significant |
The focus on VAT reduction—rather than subcutaneous fat or body weight—represents a paradigm shift in metabolic disease management. VAT is metabolically active, secreting pro-inflammatory cytokines (e.g., IL-6, TNF-α) and adipokines that drive insulin resistance and cardiovascular disease [3] [6]. In HIV lipodystrophy, VAT accumulation is dissociated from BMI; patients often exhibit normal weight yet have VAT areas exceeding 130 cm²—a threshold for metabolic syndrome [6].
Tesamorelin’s efficacy was validated in three pivotal trials (LIPO-0103, CTR-10115, Stanley et al. 2014) using CT imaging at L4–L5 to quantify VAT. Pooled data showed −15.3% VAT reduction vs. placebo (+0.3%) at 26 weeks (p<0.001), with responders (≥8% VAT decrease) achieving:
However, VAT’s role as a surrogate endpoint remains contentious. Regulatory agencies accepted an 8% VAT reduction as clinically meaningful, but critics note no proven link to cardiovascular outcomes [3] [6]. Paradoxically, 25–34% of placebo patients achieved this threshold without intervention, suggesting VAT variability complicates interpretation [3].
Academically, tesamorelin underscores three key principles:
Table 3: VAT Reduction and Metabolic Correlates in Tesamorelin Trials
Parameter | Baseline (Mean) | Week 26 Change (Tesamorelin) | Week 26 Change (Placebo) | p-value |
---|---|---|---|---|
VAT (cm²) | 220–260 | −34.1 | +0.7 | <0.001 |
Waist Circumference (cm) | 107–110 | −2.8 | −1.0 | <0.01 |
Triglycerides (mmol/L) | 2.9–3.1 | −0.41 | −0.05 | 0.03 |
Adiponectin (μg/mL) | 4.1–4.5 | +0.91 | +0.12 | 0.01 |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: